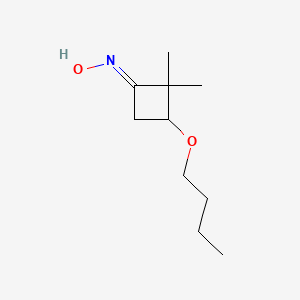
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine, also known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning, memory, and inflammation.
Wissenschaftliche Forschungsanwendungen
Understanding Hydroxylamine Chemistry
Hydroxylamine and its derivatives, such as (NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine, have been subjects of research due to their intriguing biological and chemical properties. Hydroxylamine itself, as a cellular metabolite, demonstrates a range of activities from mutagenesis to enzyme inhibition, underlining its significance in scientific research. For instance, hydroxylamine has shown both carcinostatic activities against tumors and inhibitory effects on viruses and certain cellular enzymes in vitro, highlighting its potential in developing therapeutic agents (Gross, 1985).
Role in Plant Biology and Phytochemistry
Research into plant pigments, particularly betalains, has revealed the importance of hydroxylamine derivatives in understanding plant chemistry and biochemistry. Betalains, for example, originate from the condensation of betalamic acid with imino compounds or amino acids/derivatives, demonstrating the role of hydroxylamine-related chemistry in plant pigment biosynthesis. These pigments, apart from serving as chemosystematic markers, have potential health benefits, emphasizing the relevance of hydroxylamine derivatives in exploring phytochemical diversity and applications (Khan & Giridhar, 2015).
Antioxidant Properties and Health Implications
The study of hydroxylamine derivatives extends into exploring their antioxidant properties, with significant attention to structure-activity relationships. This research contributes to the broader understanding of how these compounds can be optimized for medicinal chemistry, potentially leading to the development of new antioxidants for managing oxidative stress-related diseases. Such insights are crucial in the context of chronic conditions where oxidative stress plays a key role (Razzaghi-Asl et al., 2013).
Applications in Neurochemistry and Neuroprotection
Arimoclomol, a hydroxylamine derivative, exemplifies the therapeutic potential of these compounds in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). Arimoclomol's mechanism, involving the co-induction of heat shock protein expression under stress, highlights the broader applicability of hydroxylamine derivatives in neuroprotection and the development of treatments for various neurodegenerative conditions (Kalmar, Lu, & Greensmith, 2014).
Environmental and Water Treatment Research
The interaction between hydroxylamine and water treatment chemicals like monochloramine underlines the importance of understanding hydroxylamine chemistry in environmental science. This research is pivotal in assessing the impact of water treatment processes on microbial communities and the potential for hydroxylamine to affect these processes, indicating its role in environmental chemistry and microbial ecology (Wahman, Speitel, & Machavaram, 2014).
Eigenschaften
IUPAC Name |
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-5-6-13-9-7-8(11-12)10(9,2)3/h9,12H,4-7H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIGULQPOJMALR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(=NO)C1(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1C/C(=N\O)/C1(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate,trans-](/img/structure/B2633616.png)
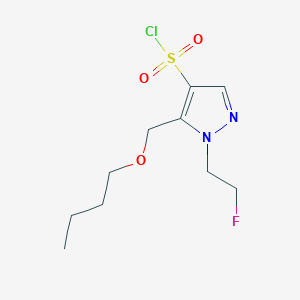
![N-butyl-2-{[3-(4-methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B2633623.png)
![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2633624.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea](/img/structure/B2633626.png)

![2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2633628.png)
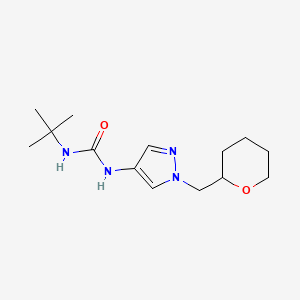
![2-{4-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2633630.png)
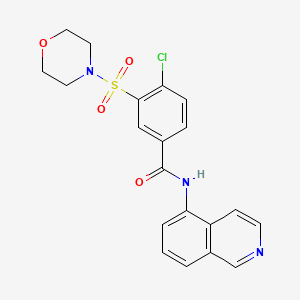

![4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide](/img/structure/B2633637.png)
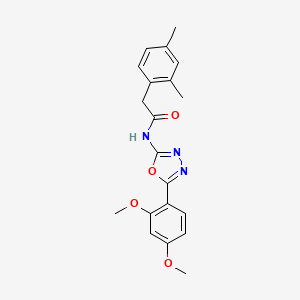
![1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2633639.png)